molecular formula C11H15N B14555674 1,4-Dimethyl-2,3-dihydro-1H-inden-2-amine CAS No. 61957-46-8

1,4-Dimethyl-2,3-dihydro-1H-inden-2-amine

Cat. No.: B14555674
CAS No.: 61957-46-8
M. Wt: 161.24 g/mol
InChI Key: VJTURJBZHWYYLU-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2,3-dihydro-1H-inden-2-amine is an organic compound with the molecular formula C11H15N It is a derivative of indane, characterized by the presence of two methyl groups at the 1 and 4 positions and an amine group at the 2 position of the dihydroindene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dimethyl-2,3-dihydro-1H-inden-2-amine typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of indene derivatives. For instance, the hydrogenation of 1,4-dimethylindene in the presence of a suitable catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and catalysts such as palladium or nickel. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethyl-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.

    Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C) is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

1,4-Dimethyl-2,3-dihydro-1H-inden-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-2,3-dihydro-1H-inden-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing biological pathways and processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1,3-Dimethylindane: Similar structure but differs in the position of the methyl groups.

    2,3-Dihydro-1H-inden-1-one: Contains a carbonyl group instead of an amine group.

    1,4-Dimethylbenzene: Lacks the dihydroindene ring structure.

Uniqueness: 1,4-Dimethyl-2,3-dihydro-1H-inden-2-amine is unique due to the presence of both methyl groups and an amine group on the dihydroindene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

61957-46-8

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1,4-dimethyl-2,3-dihydro-1H-inden-2-amine

InChI

InChI=1S/C11H15N/c1-7-4-3-5-9-8(2)11(12)6-10(7)9/h3-5,8,11H,6,12H2,1-2H3

InChI Key

VJTURJBZHWYYLU-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC2=C(C=CC=C12)C)N

Origin of Product

United States

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